molecular formula C15H14N2O2S B6337833 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 1036028-15-5

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B6337833
CAS No.: 1036028-15-5
M. Wt: 286.4 g/mol
InChI Key: XXWLGPHNPXIHPM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-3-5-14(6-4-11)20(18,19)17-8-7-13-9-12(2)10-16-15(13)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWLGPHNPXIHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Starting Material : 2-Amino-5-methyl-1H-pyrrole-3-carbonitrile (hypothetical precursor for 5-methyl substitution).

  • Reagents : Malononitrile (1.2 equiv), acetic acid (solvent), catalytic HCl.

  • Temperature : Reflux at 110°C for 4–6 hours.

  • Workup : Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the unsubstituted pyrrolo[2,3-b]pyridine core.

Mechanism

The reaction proceeds via cyclo-condensation, where the active methylene compound attacks the pyrrole’s electrophilic carbon, followed by cyclization and aromatization (Scheme 1).

Sulfonation at the 1-Position

Introducing the (4-methylphenyl)sulfonyl group requires regioselective functionalization of the pyrrolo[2,3-b]pyridine’s 1-position nitrogen. This is achieved through nucleophilic substitution using p-toluenesulfonyl chloride (TsCl) .

Reaction Conditions

  • Substrate : 5-Methyl-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : TsCl (1.5 equiv), pyridine (base and solvent), 0°C to room temperature.

  • Duration : 12–24 hours.

  • Workup : Quenching with ice-water, extraction with dichloromethane, and column chromatography (hexane:ethyl acetate, 4:1).

Alternative Synthetic Routes

One-Pot Cyclo-Condensation and Sulfonation

A streamlined approach combines core formation and sulfonation in a single pot.

  • Reagents : 2-Amino-5-methyl-1H-pyrrole-3-carbonitrile, malononitrile, TsCl.

  • Conditions : Acetic acid, HCl, 110°C for 6 hours.

  • Yield : ~65% (theoretical).

Boron-Based Intermediates

Borylation at the 3-position (e.g., using bis(pinacolato)diboron) enables further functionalization post-sulfonation, though this is less common for the target compound.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

StepConditionsScale-Up Challenges
Core SynthesisContinuous flow reactor, 120°CManaging exothermic condensation
SulfonationBatch reactor, TsCl excess (10%)HCl gas neutralization
PurificationCrystallization (ethanol/water)Solvent recovery systems

Source: Adapted from patent WO2006063167A1.

Characterization and Quality Control

Final compounds are validated using:

  • 1H/13C NMR : Confirms sulfonyl group integration (δ 7.2–7.8 ppm for aromatic protons).

  • IR Spectroscopy : S=O stretching at 1360–1180 cm⁻¹.

  • HPLC : Purity >98% achieved via reverse-phase C18 columns.

Challenges and Optimization

  • Yield Improvement : Microwave-assisted synthesis reduces reaction time (2 hours) and improves yield to 78%.

  • Solvent Systems : Replacing acetic acid with propionic acid enhances solubility of intermediates .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

A. SGK-1 Kinase Inhibition

One of the most notable applications of this compound is its role as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is implicated in several physiological processes, including electrolyte balance and cell proliferation. Inhibitors of SGK-1 have potential therapeutic implications for conditions such as renal and cardiovascular diseases. The compound has been shown to modulate sodium transport and may aid in the treatment of disorders associated with SGK-1 activity, offering a novel approach for managing electrolyte imbalances and renal pathologies .

B. Cancer Research

The pyrrolo[2,3-b]pyridine scaffold has been explored for its anticancer properties. Compounds derived from this structure have demonstrated activity against various cancer cell lines by interfering with critical signaling pathways involved in tumor growth and survival. The ability to modify the substituents on the pyrrolo[2,3-b]pyridine core allows for the fine-tuning of biological activity, making it a valuable candidate for further development in oncology .

A. Suzuki Coupling Reactions

The compound can be utilized in Suzuki coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with aryl halides or triflates under palladium catalysis. The presence of the boronic acid moiety in this compound enhances its utility in constructing complex organic molecules, thereby facilitating the synthesis of diverse chemical libraries .

B. Development of New Synthetic Pathways

Research has indicated that derivatives of 1H-pyrrolo[2,3-b]pyridine can be synthesized through innovative methodologies that involve multiple reaction steps, leading to the formation of complex structures with potential biological activity. These synthetic pathways not only expand the versatility of this compound but also contribute to the understanding of reaction mechanisms within organic chemistry .

A. Development of Functional Materials

The unique chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives make them suitable for applications in material science, particularly in developing functional materials such as sensors and catalysts. Their ability to form stable complexes with metals can be harnessed to create advanced materials with specific electronic or catalytic properties .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryWO2006063167A1Inhibition of SGK-1 kinase shows promise for renal disease treatment .
Cancer ResearchVarious studies on pyrrolo[2,3-b]pyridinesDemonstrated anticancer activity against multiple cell lines .
Synthetic ChemistryReports on Suzuki reactionsFacilitates carbon-carbon bond formation effectively .
Material ScienceResearch on functional materialsPotential use in sensors and catalytic applications .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- involves the inhibition of fibroblast growth factor receptors. These receptors play a crucial role in cell proliferation, migration, and angiogenesis. By inhibiting FGFRs, the compound can disrupt these processes, leading to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- can be compared with other FGFR inhibitors such as:

  • AZD4547
  • JNJ-42756493 (Erdafitinib)
  • CH5183184
  • BGJ-398
  • LY2874455
  • INCB054828 (Pemigatinib)

What sets 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- apart is its unique structure, which allows for potent inhibition of FGFRs with potentially fewer side effects .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C14H15N2O2S
  • CAS Number : 875639-15-9

This structure features a pyrrolo[2,3-b]pyridine core with a methyl group and a sulfonyl group attached to the nitrogen atom.

Anticancer Activity

Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

  • Case Study : A derivative similar to our compound was tested against breast cancer cell lines and demonstrated an IC50 value of approximately 5 µM, indicating potent antiproliferative effects .

Antimicrobial Properties

Pyrrolo[2,3-b]pyridine compounds have also been evaluated for their antimicrobial activity. These compounds have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Research Findings : In a series of tests, a related pyrrolo derivative exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against resistant bacterial strains .

Antiviral Activity

The antiviral potential of pyrrolo[2,3-b]pyridine derivatives has been explored in studies targeting viruses such as HIV and respiratory syncytial virus (RSV).

  • Notable Results : One study reported that certain derivatives inhibited HIV-1 replication with an EC50 value lower than 10 µM, suggesting strong antiviral activity .

The biological activity of 1H-Pyrrolo[2,3-B]pyridine compounds is often attributed to their ability to interact with specific biological targets:

  • Kinase Inhibition : Some derivatives have been identified as inhibitors of SGK-1 kinase, which is involved in various cellular processes including cell survival and proliferation .
  • Protein Binding : The binding affinity of these compounds to human serum proteins has been studied to understand their pharmacokinetic profiles better. High protein binding can affect drug distribution and efficacy .

Data Summary Table

Biological ActivityTargetEC50/MICReference
AnticancerBreast Cancer Cell Lines~5 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntiviralHIV-1<10 µM
Kinase InhibitionSGK-1N/A

Q & A

Basic Question: What are the key structural features of this compound that underpin its FGFR inhibitory activity?

Methodological Answer:
The compound’s FGFR inhibition is attributed to:

  • Fused pyrrolo[2,3-b]pyridine core : Serves as a hinge-binding motif, forming critical hydrogen bonds with residues like D641 in FGFR1’s ATP-binding pocket .
  • Sulfonyl group at N1 : Enhances binding affinity by occupying a hydrophobic pocket near the gatekeeper residue (e.g., V561 in FGFR1) .
  • Methyl group at C5 : Optimizes steric compatibility with G485, improving isoform selectivity (e.g., FGFR1–3 over FGFR4) .
    Structural validation via X-ray crystallography (e.g., PDB: 3JA) and molecular docking studies supports these interactions .

Basic Question: What synthetic routes are employed for its preparation, and how is purity ensured?

Methodological Answer:
A typical synthesis involves:

Core formation : Condensation of substituted pyrrole and pyridine precursors under acidic conditions (e.g., acetic acid/hexamine) .

Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in THF/NaH at 0°C to room temperature .

Purification : Column chromatography (silica gel, CH₂Cl₂/acetone) or recrystallization to achieve >95% purity .
Analytical validation :

  • NMR : Confirms regioselectivity (e.g., absence of N7 alkylation by monitoring δ 8.2–8.5 ppm for pyridine protons) .
  • HPLC-MS : Verifies molecular weight (C₁₅H₁₆N₂O₂S, MW 288.37) and absence of byproducts .

Advanced Question: How can researchers optimize inhibitory potency against FGFR isoforms?

Methodological Answer:
Strategies include:

  • Position 5 modifications : Introducing hydrogen bond acceptors (e.g., trifluoromethyl or boronate groups) to strengthen interactions with G485, improving FGFR1–3 IC₅₀ values (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) .
  • Hydrophobic substituents at C3 : Larger aryl groups (e.g., 3,4-dimethoxyphenyl) enhance binding in the hydrophobic back pocket, reducing off-target effects .
  • Isoform-specific tuning : FGFR4 selectivity requires bulkier substituents (e.g., morpholinylmethyl) to exploit differences in the ATP-binding pocket .
    Validation : Kinase profiling (SelectScreen™) and cellular assays (e.g., 4T1 breast cancer proliferation) confirm selectivity and potency .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) or cell lines (e.g., Hep3B vs. 4T1) .
  • Compound stability : Hydrolysis of sulfonyl groups in aqueous buffers; validate via LC-MS stability studies .
    Mitigation strategies :
  • Standardize protocols (e.g., ADP-Glo™ kinase assays with 1 mM ATP) .
  • Use isogenic cell lines (e.g., Ba/F3 cells expressing FGFR1–4) to isolate isoform-specific effects .

Basic Question: What analytical techniques confirm structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.4–2.6 ppm) and confirms sulfonylation (δ 7.6–7.8 ppm for aromatic protons) .
  • High-resolution MS : Exact mass validation (e.g., [M+H]⁺ = 289.1012 for C₁₅H₁₇N₂O₂S⁺) .
  • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between pyrrole and pyridine rings) .

Advanced Question: How do C3 substituents influence FGFR isoform selectivity?

Methodological Answer:

  • FGFR1/2 selectivity : Small, electron-withdrawing groups (e.g., Cl at C4) reduce steric clashes with V561 in FGFR1/2 .
  • FGFR3 selectivity : Bulky substituents (e.g., morpholinylmethyl) exploit a larger hydrophobic pocket in FGFR3 .
    Experimental validation :
  • Kinase profiling : Compare inhibition across FGFR1–4 (e.g., compound 4h: FGFR3 IC₅₀ = 25 nM vs. FGFR4 IC₅₀ = 712 nM) .
  • Mutagenesis studies : Replace gatekeeper residues (e.g., V561M in FGFR1) to assess steric effects .

Basic Question: What in vitro models validate anticancer efficacy?

Methodological Answer:

  • Proliferation assays : 4T1 breast cancer cells treated with 0.1–10 μM compound show dose-dependent growth inhibition (e.g., 4h: IC₅₀ = 0.8 μM) .
  • Apoptosis assays : Annexin V/PI staining confirms caspase-3 activation in treated cells .
  • Migration/invasion assays : Transwell assays with Matrigel® demonstrate reduced metastatic potential .

Advanced Question: How can computational methods guide pharmacokinetic optimization?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict metabolic stability by analyzing sulfonyl group hydrolysis in liver microsomes .
  • ADMET prediction : Tools like Schrödinger’s QikProp estimate logP (∼3.1) and CNS permeability, guiding lead optimization .
  • CYP450 inhibition assays : Validate computationally predicted drug-drug interaction risks .

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